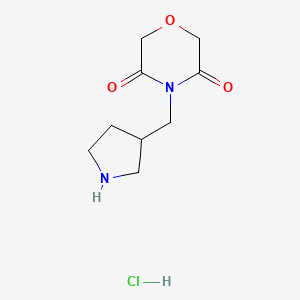
4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride is a chemical compound with a unique structure that combines a pyrrolidine ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride typically involves the reaction of pyrrolidine with morpholine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-(Pyrrolidin-3-ylmethyl)morpholine-3,5-dione hydrochloride can be compared with other similar compounds, such as:
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(4-Morpholinyl)butyl morpholine
- trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of the pyrrolidine and morpholine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15ClN2O3 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)4-7-1-2-10-3-7;/h7,10H,1-6H2;1H |
InChI Key |
XNIULTQTXOWVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2C(=O)COCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


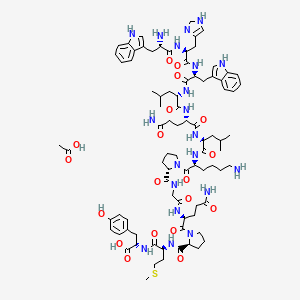

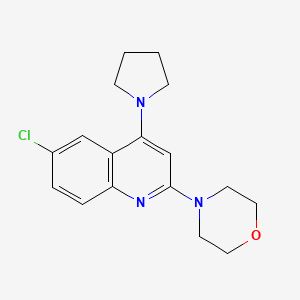

![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
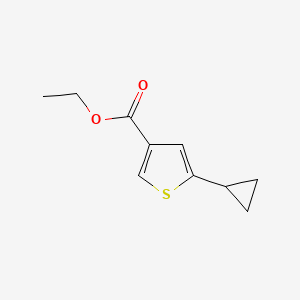
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
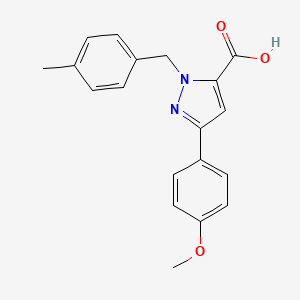
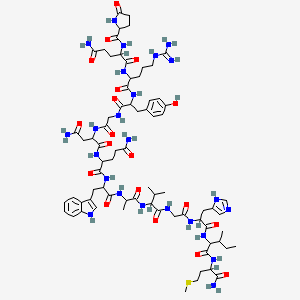



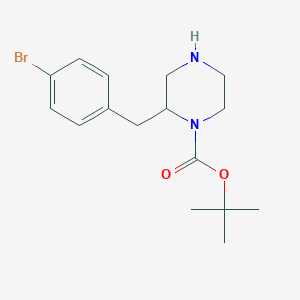
![(1S,2S,5R)-Methyl 3-((R)-2-aMino-3,3-diMethylbutanoyl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (hydrochloride)](/img/structure/B14864791.png)
